molecular formula C13H15ClF3NO B14389093 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one CAS No. 88699-32-5

1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B14389093
CAS No.: 88699-32-5
M. Wt: 293.71 g/mol
InChI Key: RISHAHVHUBIRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a chloro, diethylamino, and trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(diethylamino)-5-(trifluoromethyl)benzene and ethanone derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, automated processes, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro, diethylamino, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

  • 1-[3-Chloro-4-(dimethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one
  • 1-[3-Chloro-4-(diethylamino)-5-(fluoromethyl)phenyl]ethan-1-one
  • 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]propan-1-one

Comparison: Compared to similar compounds, 1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific combination of chloro, diethylamino, and trifluoromethyl groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88699-32-5

Molecular Formula

C13H15ClF3NO

Molecular Weight

293.71 g/mol

IUPAC Name

1-[3-chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C13H15ClF3NO/c1-4-18(5-2)12-10(13(15,16)17)6-9(8(3)19)7-11(12)14/h6-7H,4-5H2,1-3H3

InChI Key

RISHAHVHUBIRCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.